molecular formula C20H24N2O B11348678 5-methyl-2-{1-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole

5-methyl-2-{1-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole

Cat. No.: B11348678
M. Wt: 308.4 g/mol
InChI Key: DPVUJTQMSDFIFA-UHFFFAOYSA-N
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Description

5-METHYL-2-{1-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-{1-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate ethylating agent to form the intermediate compound. This intermediate is then reacted with a benzodiazole derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-{1-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine, organometallic reagents like Grignard reagents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, organometallic compounds.

Scientific Research Applications

5-METHYL-2-{1-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-METHYL-2-{1-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(propan-2-yl)phenol: A precursor in the synthesis of the target compound, known for its antimicrobial properties.

    1H-Benzimidazole: A simpler benzodiazole derivative with applications in antifungal and antiparasitic treatments.

    2-Phenylbenzimidazole: Another benzodiazole derivative with potential anticancer activity.

Uniqueness

5-METHYL-2-{1-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

6-methyl-2-[1-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C20H24N2O/c1-12(2)16-8-6-14(4)11-19(16)23-15(5)20-21-17-9-7-13(3)10-18(17)22-20/h6-12,15H,1-5H3,(H,21,22)

InChI Key

DPVUJTQMSDFIFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(C)OC3=C(C=CC(=C3)C)C(C)C

Origin of Product

United States

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